molecular formula C17H16N2O3 B2638676 3-((4-Methoxyphenyl)amino)-1-phenylpyrrolidine-2,5-dione CAS No. 37910-31-9

3-((4-Methoxyphenyl)amino)-1-phenylpyrrolidine-2,5-dione

Cat. No. B2638676
CAS RN: 37910-31-9
M. Wt: 296.326
InChI Key: VHDNFTHAKLJHAT-UHFFFAOYSA-N
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Description

The compound “3-((4-Methoxyphenyl)amino)-1-phenylpyrrolidine-2,5-dione” is a complex organic molecule. Based on its name, it likely contains a pyrrolidine dione group, a methoxyphenyl group, and an amino group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized via various methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, and reduction of nitriles and amides . Another method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .


Molecular Structure Analysis

The molecular structure of a similar compound, 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline, consists of asymmetric units of C16H20N2O in orthorhombic and monoclinic crystal systems . The structure is stabilized by secondary intermolecular interactions .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve various transformations. For example, dihydropyrano[2,3-c]pyrazoles were synthesized in the presence of nano-eggshell/Ti(IV) via a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using density functional theory (DFT). This includes the analysis of geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, and more .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The synthesis of 3-((4-Methoxyphenyl)amino)-1-phenylpyrrolidine-2,5-dione derivatives can be achieved through efficient methods. For example, the synthesis of related compounds like 3-ethoxypyrrolidine-2,5-diones involves the cyclization of β-cyanocarboxylic acids with primary amines and amino alcohols, offering a convenient approach (Zanatta et al., 2012).

  • Structural Analyses : Analogs of this compound have been synthesized and characterized to explore structural-activity relationships (SAR). For example, studies on 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione analogs have been conducted to understand their pharmacophore and functional activities (Li et al., 2009).

Potential Therapeutic Applications

  • Biochemical Evaluation : Analogues of aminoglutethimide, based on phenylpyrrolidine-2,5-dione, have been synthesized and evaluated for their inhibitory activity. This includes examining their effects on human placental aromatase and bovine adrenal cholesterol side chain cleavage enzyme systems (Daly et al., 1986).

  • Antimicrobial Activity : Novel 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones have shown promising in vitro antifungal activities, suggesting potential applications in developing new antifungal agents. Notably, certain derivatives demonstrated significant inhibitory activities against a broad spectrum of fungi (Cvetković et al., 2019).

Materials Science Applications

  • Optoelectronic Properties : Compounds with structural similarities to 3-((4-Methoxyphenyl)amino)-1-phenylpyrrolidine-2,5-dione have been investigated for their potential use in organic light-emitting diodes (OLEDs). Studies on related Pechmann dyes have explored their charge transfer behavior and optoelectronic properties, highlighting their suitability as efficient OLED materials (Wazzan & Irfan, 2019).

Analytical Chemistry Applications

  • Mass Spectrometry of Derivatives : Derivatives of amino acids and peptides using compounds structurally related to 3-((4-Methoxyphenyl)amino)-1-phenylpyrrolidine-2,5-dione have been identified through mass spectrometry. This application is crucial in analytical chemistry for the determination of N-terminal amino acids in peptides (Pritchard et al., 1975).

Safety and Hazards

The safety data sheet for a similar compound, 4-Methoxyphenol, indicates that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is toxic to aquatic life .

properties

IUPAC Name

3-(4-methoxyanilino)-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-22-14-9-7-12(8-10-14)18-15-11-16(20)19(17(15)21)13-5-3-2-4-6-13/h2-10,15,18H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDNFTHAKLJHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Methoxyphenyl)amino]-1-phenylpyrrolidine-2,5-dione

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